(3E)-3-(2-{[(2-hydroxyethyl)amino](oxo)acetyl}hydrazinylidene)-N-(2-methylphenyl)butanamide
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Overview
Description
(3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(2-METHYLPHENYL)BUTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a hydroxyethyl carbamoyl group, a formamido group, and a methylphenyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(2-METHYLPHENYL)BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-hydroxyethyl carbamate with formamide under controlled conditions to form the carbamoylformamido intermediate. This intermediate is then reacted with an appropriate butanamide derivative to yield the final product. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(2-METHYLPHENYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The formamido group can be reduced to form amines.
Substitution: The methylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as halogens for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield 2-hydroxyethyl carbamate, while reduction of the formamido group may produce 2-hydroxyethylamine .
Scientific Research Applications
(3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(2-METHYLPHENYL)BUTANAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving carbamoyl and formamido groups.
Medicine: The compound is explored for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Mechanism of Action
The mechanism of action of (3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(2-METHYLPHENYL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl carbamoyl and formamido groups play crucial roles in binding to these targets, modulating their activity, and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethyl carbamate: Shares the hydroxyethyl carbamoyl group but lacks the formamido and methylphenyl groups.
Formamide: Contains the formamido group but lacks the hydroxyethyl carbamoyl and methylphenyl groups.
N-(2-Methylphenyl)butanamide: Features the methylphenyl group but lacks the hydroxyethyl carbamoyl and formamido groups.
Uniqueness
(3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(2-METHYLPHENYL)BUTANAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H20N4O4 |
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Molecular Weight |
320.34 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-N'-[(E)-[4-(2-methylanilino)-4-oxobutan-2-ylidene]amino]oxamide |
InChI |
InChI=1S/C15H20N4O4/c1-10-5-3-4-6-12(10)17-13(21)9-11(2)18-19-15(23)14(22)16-7-8-20/h3-6,20H,7-9H2,1-2H3,(H,16,22)(H,17,21)(H,19,23)/b18-11+ |
InChI Key |
RQXPRQARAPVNCQ-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C/C(=N/NC(=O)C(=O)NCCO)/C |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC(=NNC(=O)C(=O)NCCO)C |
Origin of Product |
United States |
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